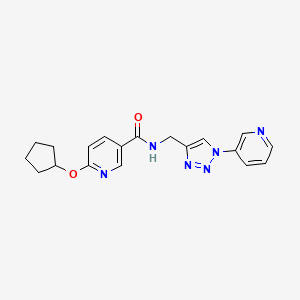

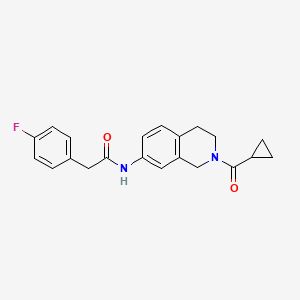

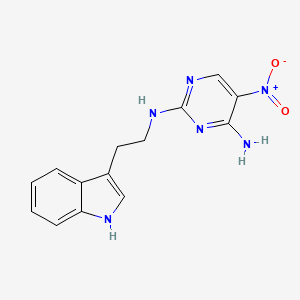

![molecular formula C9H15NO2 B2531817 5-氮杂螺[3.4]辛烷-8-羧酸甲酯 CAS No. 2385257-78-1](/img/structure/B2531817.png)

5-氮杂螺[3.4]辛烷-8-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spirocyclic compounds related to Methyl 5-azaspiro[3.4]octane-8-carboxylate involves several key steps and methodologies. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the target compound, was achieved through alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Similarly, the [3+2] cycloaddition of methylenelactams with nitrones resulted in the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing a method that could potentially be adapted for the synthesis of Methyl 5-azaspiro[3.4]octane-8-carboxylate . Additionally, the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate led to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are structurally similar to the target compound .

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 5-azaspiro[3.4]octane-8-carboxylate is characterized by the presence of spirocyclic frameworks. The envelope conformations of the isoxazolidine rings in the synthesized 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives indicate that the substituents can adopt pseudo-axial or pseudo-equatorial positions, which could influence the physical and chemical properties of these molecules .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds similar to Methyl 5-azaspiro[3.4]octane-8-carboxylate has been explored in various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a related compound, was shown to react with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This demonstrates the potential reactivity of the target compound in the presence of reagents that react with active methylene groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 5-azaspiro[3.4]octane-8-carboxylate are not detailed in the provided papers, the studies on related compounds offer insights into the properties that could be expected. The pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed that these compounds did not display central nervous system activity, but one analogue exhibited potent dopamine agonist activity . This suggests that the target compound may also possess unique biological activities that could be of interest in pharmacological studies.

科学研究应用

杂螺环化合物作为二肽合成子

杂螺环化合物的合成,包括与5-氮杂螺[3.4]辛烷-8-羧酸甲酯相关的化合物,因其作为新型二肽合成子的用途而受到研究。这些化合物已在肽合成中显示出前景,可用作二肽结构单元。例如,Giovanni Suter及其同事合成了N-(1-氮杂-6-氧杂螺[2.5]辛-1-烯-2-基)-L-脯氨酸甲酯,展示了其在复杂肽合成中的应用,例如抗生素Trichrovirin I 1B的C端非肽的类似物。这突出了此类螺环化合物在基于肽的结构的有效构建中的潜力 (Suter等,2000).

螺环化合物在药物发现中的应用

源自或与5-氮杂螺[3.4]辛烷-8-羧酸甲酯相关的螺环化合物已被合成,以用于药物发现中的潜在应用。D. Li、M. Rogers-Evans和E. Carreira报道了新型硫杂/氧杂-氮杂螺[3.4]辛烷的合成,这些化合物被设计为药物发现的多功能模块。他们的工作展示了螺环骨架在生成结构多样的分子的多功能性,用于治疗探索 (Li等,2013).

螺环衍生物的环加成反应

涉及5-氮杂螺[3.4]辛烷-8-羧酸甲酯衍生物的区域选择性环加成反应已被研究用于合成取代的螺环化合物。A. Molchanov和T. Tran探索了C-芳基和C-氨基甲酰亚硝酸盐与2-苄叉环丙烷羧酸甲酯的环加成,导致形成5-氧杂-6-氮杂螺[2.4]庚烷-1-羧酸甲酯。这项工作举例说明了环加成反应在获得具有潜在生物活性的螺环结构中的用途 (Molchanov & Tran,2013).

致癌染料的去除

螺环化合物,包括基于5-氮杂螺[3.4]辛烷-8-羧酸甲酯的化合物,也已在环境修复中得到应用。E. Akceylan、M. Bahadir和M. Yılmaz合成了5,11,17,23-四-[(1,4-二氧杂-8-氮杂螺-[4.5]癸基)甲基]-25,26,27,28-四羟基杯[4]芳烃的曼尼希碱衍生物,用于去除水溶性致癌偶氮染料。他们的研究证明了螺环化合物在吸附和去除水溶液中有害染料方面的效率,对环境保护具有重要意义 (Akceylan等,2009).

属性

IUPAC Name |

methyl 5-azaspiro[3.4]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)7-3-6-10-9(7)4-2-5-9/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTKIXPQDYPIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC12CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-azaspiro[3.4]octane-8-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

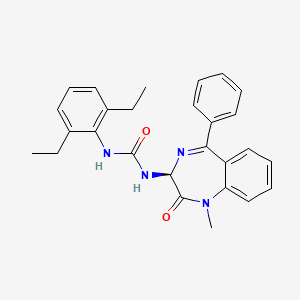

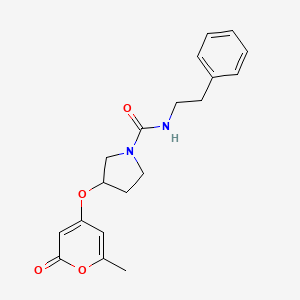

![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)

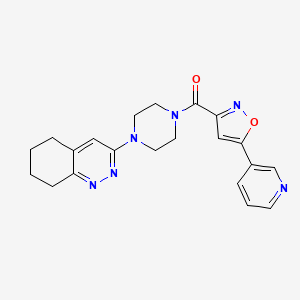

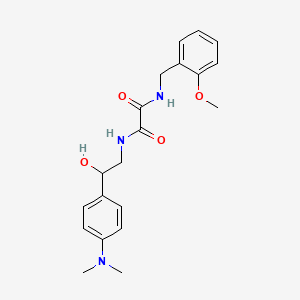

![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)

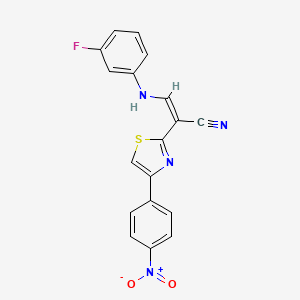

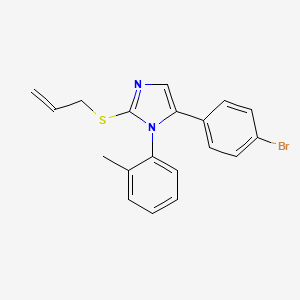

![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)